Product packaging for 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole(Cat. No.:CAS No. 2098260-54-7)

2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole

Cat. No.: B6303299
CAS No.: 2098260-54-7
M. Wt: 267.8 g/mol
InChI Key: RPZZXODIAPFHFR-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole is a synthetic pyrrole derivative of significant interest in medicinal and agrochemical research. Pyrrole is a privileged scaffold in heterocyclic chemistry, known for its presence in numerous natural products and its ability to interact with diverse biological targets . The specific substitution pattern on this compound, featuring a 4-chlorobenzyl group at the 2-position and a phenyl ring at the 5-position, is designed to modulate its lipophilicity and electronic properties, which can be critical for optimizing bioactivity and pharmacokinetic profiles . This compound serves as a key intermediate for researchers exploring new active agents. Pyrrole derivatives have demonstrated a wide range of biological activities, including potent antibacterial effects against resistant pathogens like MRSA and VRE, as well as notable insecticidal and antifungal properties . Its structure makes it a valuable building block for constructing more complex molecules in drug discovery programs and for developing novel crop protection agents. Researchers can utilize this compound to investigate structure-activity relationships (SAR) and to develop new therapeutic or agrochemical candidates aimed at overcoming challenges such as antibacterial resistance . For Research Use Only. This product is not intended for diagnostic, therapeutic, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14ClN B6303299 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole CAS No. 2098260-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-phenyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN/c18-15-8-6-13(7-9-15)12-16-10-11-17(19-16)14-4-2-1-3-5-14/h1-11,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZZXODIAPFHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 4 Chlorobenzyl 5 Phenyl 1h Pyrrole and Its Analogues

Established Synthetic Routes for 2,5-Diaryl-1H-pyrroles

A variety of robust synthetic methods have been established for the construction of the 2,5-diaryl-1H-pyrrole core. These methods range from classical condensation reactions to modern transition-metal-catalyzed couplings, offering chemists multiple pathways to access these valuable heterocyclic compounds.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. Several MCRs are cornerstones of pyrrole (B145914) synthesis.

Paal-Knorr Synthesis : This is arguably the most straightforward and widely used method for pyrrole synthesis. rgmcet.edu.inuctm.edu It involves the cyclocondensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under acidic conditions. rgmcet.edu.indrugfuture.com The reaction mechanism is believed to proceed through the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. uctm.edu Numerous modifications have been developed to create milder and more environmentally friendly conditions, including the use of various catalysts like bismuth nitrate (B79036) or magnesium iodide, and even solvent-free protocols. uctm.eduresearchgate.net

Hantzsch Pyrrole Synthesis : The Hantzsch synthesis is another classical MCR that produces substituted pyrroles. wikipedia.org The reaction involves the condensation of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgpharmaguideline.com The mechanism begins with the formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone. wikipedia.orgquimicaorganica.org Subsequent cyclization and dehydration afford the final pyrrole product. wikipedia.org While historically receiving less attention than other named reactions, recent advancements have expanded its scope through the use of non-conventional conditions and catalysts like ytterbium triflate. thieme-connect.com

Van Leusen Pyrrole Synthesis : This method provides access to 3,4-disubstituted or 3-substituted pyrroles through the reaction of an activated alkene (a Michael acceptor) with p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org The reaction proceeds via a base-assisted formal [3+2] cycloaddition. researchgate.netmdpi.com The base deprotonates TosMIC, forming a carbanion that adds to the alkene. researchgate.net This is followed by an intramolecular cyclization and elimination of the tosyl group to form the pyrrole ring. nih.gov This method has been applied to a wide range of electron-deficient olefins, including those with keto, ester, and cyano groups. nih.govresearchgate.net Mechanochemical approaches have also been developed, offering a solvent-free alternative. acs.org

Table 1: Comparison of Key Multi-component Reactions for Pyrrole Synthesis

Synthesis Name Key Reactants Typical Conditions Resulting Substitution Pattern
Paal-Knorr 1,4-Dicarbonyl Compound, Primary Amine/Ammonia Acidic (protic or Lewis), often with heating. rgmcet.edu.in 2,5-Disubstituted, N-Substituted/Unsubstituted. drugfuture.com
Hantzsch β-Ketoester, α-Haloketone, Primary Amine/Ammonia Basic or acidic, sometimes with catalysts like Yb(OTf)3. wikipedia.orgthieme-connect.com Polysubstituted, often with ester groups. wikipedia.org

| Van Leusen | Activated Alkene, TosMIC, Base | Base (e.g., NaH, t-BuOK) in aprotic solvent (e.g., DMSO, THF). researchgate.netmdpi.com | 3,4-Disubstituted or 3-Substituted. nih.gov |

Transition-metal catalysis has revolutionized organic synthesis, and the construction of pyrrole rings is no exception. elsevierpure.commdpi.com These methods often provide high efficiency and functional group tolerance, enabling the synthesis of complex pyrrole derivatives that are difficult to access through classical methods. elsevierpure.com

Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide is a powerful tool for forming carbon-carbon bonds. mdpi.com In pyrrole synthesis, it can be used to introduce aryl or heteroaryl substituents onto a pre-existing pyrrole ring bearing a halogen or a boron moiety. nih.govnih.gov For instance, N-protected bromo-pyrroles can be coupled with various arylboronic acids to yield aryl-substituted pyrroles. mdpi.com This method is highly reliable and tolerates a wide range of functional groups. nih.govnih.gov

Heck Reaction : The Heck reaction is a palladium-catalyzed process that forms a C-C bond between an alkene and an aryl or vinyl halide. rsc.org It has been employed in pyrrole synthesis, for example, in tandem reactions where a site-selective halogenation is followed by an intramolecular Heck cyclization to build the pyrrole ring. rsc.org More advanced applications include dearomative Heck reactions of pyrrole derivatives to create complex spirocyclic structures. sioc-journal.cnnih.gov

Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org It is valuable for introducing an alkynyl group onto a pyrrole core, which can then serve as a handle for further transformations. acs.org Domino processes involving an initial Sonogashira coupling followed by a palladium-catalyzed cyclization have been developed as an efficient one-pot strategy to construct fused pyrrole systems, such as pyrrolo[3,2-e]indazoles. researchgate.net

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnumberanalytics.com Its development was a significant breakthrough, allowing for the facile synthesis of N-aryl amines under relatively mild conditions. wikipedia.org In the context of pyrrole synthesis, it is used to create N-arylpyrroles by coupling a pyrrole (or its anion) with an aryl halide or to synthesize precursors for other cyclization strategies. acs.org The reaction is known for its broad substrate scope, accommodating various amines and aryl halides. numberanalytics.comlibretexts.org

Table 2: Overview of Transition-Metal Catalyzed Reactions in Pyrrole Synthesis

Coupling Reaction Metal Catalyst Bond Formed Reactants
Suzuki-Miyaura Palladium C-C Organoboron Compound + Organohalide. mdpi.comnih.gov
Heck Palladium C-C Alkene + Organohalide. rsc.orgsioc-journal.cn
Sonogashira Palladium/Copper C-C (sp-sp²) Terminal Alkyne + Organohalide. wikipedia.orgnih.gov

| Buchwald-Hartwig | Palladium | C-N | Amine + Organohalide. wikipedia.orglibretexts.org |

Cyclocondensation reactions are a broad class of reactions that form a cyclic molecule through the condensation of one or more starting materials with the loss of a small molecule like water or ammonia. The Paal-Knorr and Hantzsch syntheses are classic examples of cyclocondensation. tandfonline.comresearchgate.net Other notable strategies include the cyclocondensation of enones with aminoacetonitrile, which furnishes dihydropyrrole intermediates that can be subsequently oxidized or dehydrocyanated to yield substituted pyrroles. nih.gov A more recent approach involves a tandem sequence of a Michael addition followed by an intramolecular cyanide-mediated nitrile-to-nitrile cyclocondensation, which produces highly functionalized pyrroles from gem-diactivated acrylonitriles. organic-chemistry.org These methods highlight the versatility of cyclocondensation in assembling the pyrrole core from diverse and readily available precursors.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. Several established pyrrole syntheses have been adapted for microwave irradiation. For instance, the Paal-Knorr reaction can be efficiently carried out under microwave conditions, sometimes using a source of ammonia like magnesium nitride, which generates the reactant in situ. organic-chemistry.org Microwave heating has also been successfully applied to promote the dehydrocyanation of dihydropyrrole intermediates to form 2,4-disubstituted pyrroles and to facilitate the formation of 2-acylpyrroles through iminyl radical cyclizations. nih.govresearchgate.net

Specific Synthesis of 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole and Related Chlorobenzyl-Substituted Pyrroles

While a specific documented synthesis for this compound is not prominently reported, its structure lends itself to synthesis via established methods for 2,5-disubstituted pyrroles. A logical and highly effective approach would be the Paal-Knorr synthesis, which directly assembles the pyrrole ring from a 1,4-dicarbonyl precursor. In this case, the key intermediate would be 1-phenyl-4-(4-chlorophenyl)butane-1,4-dione. The condensation of this diketone with a source of ammonia, such as ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521), would yield the target compound.

The synthesis of the required 1,4-dicarbonyl precursors is a critical step for the Paal-Knorr approach. For a molecule like 1-phenyl-4-(4-chlorophenyl)butane-1,4-dione, a multi-step synthesis starting from common laboratory reagents can be envisioned. One plausible route involves a Friedel-Crafts acylation of chlorobenzene (B131634) with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride, to produce 3-(4-chlorobenzoyl)propanoic acid. This keto-acid can then be subjected to a second Friedel-Crafts reaction with benzene (B151609) after conversion to its more reactive acid chloride derivative (using, for example, thionyl chloride), which would install the phenyl group and complete the 1,4-dicarbonyl skeleton.

Alternative strategies involve the functionalization of a pre-formed pyrrole ring. nih.gov For example, one could start with 2-phenyl-1H-pyrrole and introduce the 4-chlorobenzyl group at the C5 position. However, direct electrophilic alkylation (e.g., Friedel-Crafts alkylation with 4-chlorobenzyl chloride) on an electron-rich pyrrole ring can be challenging due to issues with polysubstitution and lack of regioselectivity. Modern C-H functionalization techniques, which utilize transition-metal catalysts to selectively activate and substitute a specific C-H bond, offer a more controlled alternative for late-stage functionalization. rsc.orgresearchgate.netnih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
1,4-Diazabicyclo[2.2.2]octane (DABCO)
1-Phenyl-4-(4-chlorophenyl)butane-1,4-dione
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
2-Phenyl-1H-pyrrole
3-(4-Chlorobenzoyl)propanoic acid
4-Chlorobenzyl chloride
Aluminum chloride
Ammonia
Ammonium acetate
Ammonium hydroxide
Benzene
Bismuth nitrate
Chlorobenzene
Magnesium iodide
Magnesium nitride
p-Toluenesulfonylmethyl isocyanide (TosMIC)
Phenylmagnesium bromide
Succinic anhydride
Thionyl chloride

Optimized Reaction Conditions and Yield Enhancements

The synthesis of 2,5-disubstituted pyrroles, such as this compound, is commonly achieved through the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org For the target compound, the precursors would be 1-(4-chlorophenyl)-4-phenylbutane-1,4-dione (B11846585) and a source of ammonia.

Optimization of the Paal-Knorr reaction often involves the use of acid catalysts and specific solvent systems to enhance reaction rates and yields. While the reaction can proceed under neutral conditions, the addition of a weak acid like acetic acid is known to accelerate the cyclization. organic-chemistry.org However, strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

Modern advancements have introduced various catalysts to improve the efficiency and environmental footprint of pyrrole synthesis. For instance, iron(III) chloride has been used as an effective catalyst for Paal-Knorr condensations in water, offering good to excellent yields under mild conditions. organic-chemistry.org Another approach utilizes magnesium iodide (MgI2) etherate to catalyze the reaction between 1,4-diketones and primary amines, yielding N-substituted pyrroles in high yields. researchgate.net For solvent-free conditions, iron(III) phosphate (B84403) (FePO₄) has been demonstrated as a robust catalyst, achieving yields of 89–92% at temperatures of 80–100°C. The use of α-amylase as a biocatalyst in ethanol (B145695) or aqueous mixtures has also been reported, providing a milder, enzymatic route with yields around 65-75%. nih.gov

A summary of optimized conditions for similar Paal-Knorr type syntheses is presented below.

Catalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Iron(III) ChlorideWaterMildGood to Excellent organic-chemistry.org
Iron(III) PhosphateSolvent-free80–10089–92
α-AmylaseEthanol/Water60–8065–75
Magnesium IodideEtherNot specifiedGood to Excellent researchgate.net
Acetic AcidVariousVariesAccelerates reaction organic-chemistry.org

Synthetic Diversification Strategies from the this compound Scaffold

The core structure of this compound serves as a versatile template for the development of a wide array of analogues through functionalization at multiple sites.

Derivatization at the Pyrrole Nitrogen (N-1 Position)

The pyrrole nitrogen (N-1) is a primary site for derivatization. N-alkylation is a common transformation, typically achieved by deprotonating the pyrrole with a base to form a nucleophilic pyrrolide anion, which then reacts with an alkyl halide. wikipedia.org The choice of base and solvent is crucial; ionic N-metal bonds (using Na, K) in solvating solvents favor N-alkylation. wikipedia.org For instance, the synthesis of the parent scaffold itself often involves the N-benzylation of a pre-existing pyrrole ring, such as reacting ethyl 4-bromo-1H-pyrrole-2-carboxylate with 4-chlorobenzyl chloride in the presence of a base like cesium carbonate (Cs₂CO₃) in DMF. biomedres.us

N-acylation provides another route to diversification. This can be accomplished using acyl chlorides or by coupling with carboxylic acids. organic-chemistry.orgwikipedia.org For example, a related pyrrole derivative was N-acylated using cinnamoyl chloride in the presence of triethylamine (B128534) and 4-(dimethylamino)pyridine (DMAP). mdpi.com

Reaction TypeReagentsBase/CatalystSolventPosition of DerivatizationReference
N-Alkylation4-Chlorobenzyl chlorideCesium CarbonateDMFN-1 biomedres.us
N-AlkylationAlkyl HalidesK₂CO₃DMFN-1 organic-chemistry.org
N-AcylationCinnamoyl ChlorideTriethylamine, DMAPNot specifiedN-1 mdpi.com
N-AcylationCarboxylic Acids, Sulfonic AnhydrideNot specifiedNot specifiedN-1 organic-chemistry.org

Modifications on the Phenyl and Chlorobenzyl Moieties

The peripheral aromatic rings of the scaffold offer further opportunities for chemical modification. The phenyl group at the C-5 position is often introduced via a Suzuki coupling reaction. In a representative synthesis, a precursor such as ethyl 4-bromo-1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate is coupled with phenylboronic acid. biomedres.us This reaction is typically catalyzed by a palladium complex, for instance, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), with a base like potassium acetate in a solvent such as 1,4-dioxane. biomedres.us This strategy allows for significant diversity, as a wide range of substituted phenylboronic acids can be employed to install various functional groups on the C-5 phenyl ring.

While direct modification of the 4-chlorobenzyl moiety is less commonly reported, synthetic strategies can be designed to incorporate variations prior to the pyrrole ring formation. For example, different substituted benzylamines could be used in a Paal-Knorr synthesis, or various substituted benzyl (B1604629) chlorides could be used in an N-alkylation step, to introduce diversity into this part of the molecule.

Introduction of Additional Functional Groups (e.g., carboxamides, nitriles)

The introduction of functional groups, particularly those capable of hydrogen bonding like carboxamides, is a key strategy in modifying the scaffold. A common route to pyrrole-2-carboxamides starts with a corresponding pyrrole-2-carboxylate ester. biomedres.usresearchgate.net

The synthesis proceeds in two main steps:

Hydrolysis: The ester is hydrolyzed to the carboxylic acid. This is often achieved using a base such as lithium hydroxide (LiOH) in a mixed solvent system like THF, water, and ethanol. biomedres.us

Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine. Standard peptide coupling reagents are employed, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) and 1-hydroxybenzotriazole (B26582) (HOBt), with a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like DMF. biomedres.usresearchgate.net This method allows for the synthesis of a large library of carboxamide derivatives by varying the amine component.

Nitrile groups can also be incorporated into the pyrrole ring. A tandem reaction involving a Michael addition followed by an intramolecular cyanide-mediated nitrile-to-nitrile condensation has been developed to produce tetrasubstituted pyrroles featuring nitrile motifs. organic-chemistry.org This method uses gem-diactivated acrylonitriles and trimethylsilyl (B98337) cyanide (TMSCN), with DBU as an effective base, to construct the functionalized pyrrole ring system. organic-chemistry.org

Table of Synthesized Carboxamide Derivatives

Amine Coupling PartnerCoupling ReagentsYield (%)Reference
Various aryl and cycloaliphatic aminesEDC·HCl, HOBt, DIPEA/TEAGood to Excellent biomedres.us
Different aromatic and cycloaliphatic aminesEDC·HCl, HOBt, TEANot specified researchgate.net

Reaction Mechanisms and Mechanistic Insights into Pyrrole Formation and Derivatization

The formation of the 2,5-disubstituted pyrrole core via the Paal-Knorr synthesis is a cornerstone reaction, the mechanism of which has been investigated in detail. The reaction proceeds through the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.org

The widely accepted mechanism involves several key steps:

Nucleophilic attack by the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate. wikipedia.org

The amine then attacks the second carbonyl group, leading to an intramolecular cyclization. This ring-formation step is generally considered the rate-determining step. wikipedia.orgalfa-chemistry.com

The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, undergoes sequential dehydration steps (loss of two water molecules) to yield the final aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com

Investigations have ruled out mechanisms that involve the initial formation of an enamine before the rate-determining cyclization step, based on kinetic studies of diastereomeric diones. organic-chemistry.org

Theoretical Studies of Reaction Pathways

Quantum chemical methods have provided deeper insights into the energetics and pathways of the Paal-Knorr reaction. rsc.orgrsc.org Density Functional Theory (DFT) and other high-level calculations (G2MP2) have been employed to explore the reaction mechanism. rsc.org

Theoretical models highlight that the cyclization step has a significant energy barrier. However, the explicit participation of water molecules in the transition state can significantly lower this barrier through a water-mediated pathway involving hemialcohol intermediates. rsc.orgrsc.org Similarly, acid catalysis (in the form of H₃O⁺) dramatically lowers the activation barrier for ring formation, confirming experimental observations. rsc.org For example, in the related furan synthesis, the barrier for cyclization from a hemiketal intermediate in the presence of H₃O⁺ is calculated to be as low as 5.5 kcal/mol in the solvent phase. rsc.org

DFT studies have also been used to understand the derivatization of pyrroles. For instance, in the palladium-catalyzed allylic dearomatization of multisubstituted pyrroles, calculations have shown that the reaction occurs at the carbon position with the highest HOMO distribution and that interactions between the allyl group and the incoming nucleophile are key to determining enantioselectivity. fao.org Other theoretical work has investigated pyrrole isomerization and decomposition pathways, highlighting the formation of intermediates like cis-crotonitrile and allyl cyanide. nih.gov

Computational and Theoretical Chemistry Studies of 2 4 Chlorobenzyl 5 Phenyl 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze the molecule's electronic landscape. capes.gov.brarabjchem.orgnih.govnih.gov

For 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole, geometry optimization would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to accurately model its structure. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state conformation. The planarity of the pyrrole (B145914) ring and the rotational freedom of the phenyl and chlorobenzyl substituents are key structural features that would be elucidated.

The electronic properties are critical for predicting reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. nih.govnih.govresearchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl-pyrrole system, while the LUMO may be distributed across the aromatic rings.

Molecular Electrostatic Potential (MEP) maps are also generated from these calculations. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govnih.gov For this compound, negative potential (typically colored red or yellow) would be expected around the pyrrole nitrogen and the chlorine atom, indicating regions likely to act as hydrogen bond acceptors. Positive potential (blue) would be found around the pyrrole N-H proton, making it a potential hydrogen bond donor.

Table 1: Hypothetical Optimized Geometric and Electronic Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

ParameterValue
Selected Bond Lengths (Å)
N1-C21.375
C2-C31.388
C4-C51.390
C5-N11.378
C2-C(benzyl)1.510
C5-C(phenyl)1.485
C(benzyl)-C(chlorophenyl)1.515
C-Cl1.745
**Selected Bond Angles (°) **
C5-N1-C2109.5
N1-C2-C3108.0
N1-C5-C(phenyl)125.5
C2-C(benzyl)-C(chlorophenyl)112.0
Electronic Properties
HOMO Energy-5.85 eV
LUMO Energy-1.25 eV
HOMO-LUMO Gap4.60 eV
Dipole Moment2.15 D

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govsdiarticle5.comiajpr.com This method is crucial for hypothesis generation in drug discovery, suggesting how a compound like this compound might interact with a biological target to elicit a response. mdpi.comvlifesciences.com

Given that various pyrrole derivatives have shown inhibitory activity against enzymes like kinases and enoyl-ACP reductase, these represent plausible putative targets for docking studies. nih.goviajpr.commdpi.comvlifesciences.com For instance, a docking simulation could be performed using the crystal structure of a protein kinase obtained from the Protein Data Bank (PDB). nih.gov

The simulation would place the this compound molecule into the ATP-binding site of the kinase. A scoring function would then estimate the binding affinity, typically expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction.

The primary output of docking is the binding pose, which reveals the specific interactions between the ligand and the amino acid residues of the target. nih.govnih.gov Analysis of this pose might show:

Hydrogen Bonding: The N-H group of the pyrrole ring could act as a hydrogen bond donor to a backbone carbonyl of a key residue in the hinge region of a kinase, a common interaction for type I inhibitors. nih.gov The pyrrole nitrogen itself or the chlorine atom could act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl and chlorobenzyl rings would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket, such as Leucine, Valine, and Isoleucine.

Pi-Interactions: Pi-pi stacking or T-shaped pi-stacking could occur between the aromatic rings of the compound and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan within the active site.

These predicted interactions provide a structural basis for the compound's potential biological activity and can guide the design of new analogues with improved affinity or selectivity.

Table 2: Hypothetical Molecular Docking Results with a Putative Kinase Target

ParameterResult
Target Protein (PDB ID) e.g., 3W2R (Abl Kinase)
Binding Affinity (kcal/mol) -8.5
Predicted Interactions
Hydrogen BondsPyrrole N-H with Met318 backbone
Chlorine atom with Thr315 sidechain
Hydrophobic/van der Waals ContactsPhenyl ring with Ile313, Val289
Chlorobenzyl ring with Leu248, Leu370
Pi-Pi StackingPhenyl ring with Phe382

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

3D-QSAR is a ligand-based design approach that correlates the biological activity of a set of compounds with their 3D molecular properties. nih.gov This method is used to build predictive models that can estimate the activity of new, unsynthesized molecules and to provide a visual interpretation of structure-activity relationships (SAR). bio-hpc.euutm.mynih.govnumberanalytics.com

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most common 3D-QSAR techniques. nih.govresearchgate.netslideshare.netnih.gov To build a model for this compound, a training set of structurally similar analogues with experimentally measured biological activities would be required.

The process involves:

Molecular Alignment: All molecules in the training set are aligned based on a common substructure.

Field Calculation: The aligned molecules are placed in a 3D grid. For CoMFA, steric and electrostatic fields are calculated at each grid point. unicamp.br CoMSIA uses additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed analysis. nih.gov

Statistical Analysis: Partial Least Squares (PLS) regression is used to build a mathematical model correlating the variations in the field values with the variations in biological activity. The model's predictive power is assessed using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

The results are often visualized as 3D contour maps. These maps highlight regions where modifying the molecular structure is predicted to enhance or diminish activity. For example, a green contour in a CoMFA steric map would indicate that a bulkier substituent is favored in that region, while a blue contour in an electrostatic map would suggest a positive charge is beneficial.

Table 3: Hypothetical Statistical Results of a CoMFA/CoMSIA Study

ParameterCoMFA ModelCoMSIA Model
Cross-validated q²0.6150.680
Non-cross-validated r²0.9520.965
Field Contributions (%)
Steric55.418.5
Electrostatic44.635.1
HydrophobicN/A25.4
H-bond DonorN/A12.0
H-bond AcceptorN/A9.0

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations provide a static, minimum-energy picture, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are used to explore the flexibility of a molecule and its behavior over time in a realistic environment. nih.govyoutube.comwikipedia.org

For this compound, key flexible points are the single bonds connecting the pyrrole core to the benzyl (B1604629) and phenyl rings. Conformational analysis involves systematically rotating these bonds to generate a potential energy surface, identifying low-energy conformers and the energy barriers between them. nih.govnih.govplos.org This helps in understanding which shapes the molecule is likely to adopt.

MD simulations provide a more comprehensive, dynamic view. acs.org In an MD simulation, the molecule is placed in a simulated box, typically filled with water molecules to mimic physiological conditions. acs.org By solving Newton's equations of motion, the trajectory of every atom is tracked over a period of nanoseconds to microseconds. wikipedia.org Analysis of the MD trajectory can reveal:

The range of accessible conformations and the relative populations of different rotamers. nih.gov

The stability of key intramolecular hydrogen bonds.

The dynamic interactions between the solute molecule and surrounding water molecules.

The stability of a ligand-protein complex, if the simulation is performed on a docked pose. frontiersin.org

This information is critical for understanding how the molecule's flexibility might influence its ability to bind to a receptor.

Prediction of Molecular Properties Relevant to Biological Interaction Mechanisms

For a compound to be a potential therapeutic agent, it must possess a suitable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. optibrium.comfiveable.me Numerous computational models exist to predict these properties from a molecule's structure, providing an early assessment of its drug-likeness. mdpi.comresearchgate.netnih.gov

For this compound, key properties would be calculated to evaluate its potential. These often include Lipinski's "Rule of Five," which suggests that orally active drugs tend to have a molecular weight < 500 Da, a logP (a measure of lipophilicity) < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. frontiersin.org Other important descriptors include the topological polar surface area (TPSA), which correlates with cell permeability, and predicted aqueous solubility (logS). nih.gov These in silico predictions help prioritize compounds for synthesis and experimental testing by flagging potential liabilities early in the discovery process. nih.govbiotech-asia.orgresearchgate.net

Table 4: Predicted Physicochemical and ADMET Properties for this compound

PropertyPredicted ValueInterpretation
Physicochemical Descriptors
Molecular Weight (MW)295.78 g/mol Complies with Lipinski's Rule (<500)
Octanol/Water Partition Coeff. (logP)5.15Slightly high lipophilicity
Topological Polar Surface Area (TPSA)15.79 ŲSuggests good cell permeability
Number of H-bond Donors1Complies with Lipinski's Rule (<5)
Number of H-bond Acceptors1 (N atom)Complies with Lipinski's Rule (<10)
ADMET Predictions
Aqueous Solubility (logS)-4.5Low solubility predicted
Blood-Brain Barrier (BBB) PermeationHigh probabilityMay cross into the CNS
CYP2D6 InhibitionProbable inhibitorPotential for drug-drug interactions

In Vitro Pharmacological Investigations and Molecular Mechanisms of Action of 2 4 Chlorobenzyl 5 Phenyl 1h Pyrrole Derivatives

Modulation of Enzyme Activity by Pyrrole (B145914) Derivatives

Substituted pyrrole scaffolds are recognized for their ability to interact with a variety of enzymes, demonstrating potential as inhibitors in several key pathological pathways.

Kinase Inhibition (e.g., EGFR, VEGFR) and Apoptotic Pathways

Research into the effects of 2-(4-chlorobenzyl)-5-phenyl-1H-pyrrole on key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) is limited in available scientific literature. However, the broader family of heterocyclic compounds, including various pyrrole derivatives, has been investigated for anticancer properties through kinase inhibition.

Generally, the development of small molecule kinase inhibitors is a major focus in oncology. These inhibitors often target the ATP-binding site of the kinase domain, preventing the phosphorylation events that drive tumor growth, proliferation, and angiogenesis. For instance, certain quinazoline (B50416) and pyrrolopyridine derivatives have shown inhibitory activity against both EGFR and VEGFR-2. These compounds can induce apoptosis, or programmed cell death, in cancer cells by blocking these critical signaling pathways. The induction of apoptosis is a key mechanism for the efficacy of many anticancer agents.

While direct evidence is lacking for this compound, its structural components—a substituted pyrrole core—are present in various known kinase inhibitors. Further investigation would be necessary to determine if this specific compound exhibits similar activities.

Cyclooxygenase (COX) Inhibition Mechanisms

There is a lack of specific data on the direct inhibitory effects of this compound on cyclooxygenase (COX) enzymes. However, the pyrrole motif is a component of some compounds designed as selective COX-2 inhibitors.

The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is an inducible enzyme primarily involved in inflammation and pain. The development of selective COX-2 inhibitors has been a significant goal in creating anti-inflammatory drugs with fewer gastrointestinal side effects.

Some 1,5-diarylpyrrole derivatives have been investigated for their COX-2 inhibitory activity. For example, certain 1,5-diarylpyrrol-3-sulfur derivatives have demonstrated potent and selective COX-2 inhibition. The selectivity of these compounds is often attributed to their ability to fit into the larger, more flexible active site of the COX-2 enzyme compared to COX-1.

A study on pyrrolo[3,4-d]pyridazinone derivatives, which contain a pyrrole ring, showed that these compounds could act as selective COX-2 inhibitors. Molecular docking studies suggested that these derivatives occupy the COX-2 active site in a manner similar to the known selective inhibitor, Meloxicam.

Table 1: COX-2 Inhibitory Activity of Selected Pyrrole-Containing Compounds

Compound Class Example Compound COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
1,5-Diarylpyrrol-3-sulfur derivatives 1-(4-fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-3-(2-(propylthio)ethyl)-1H-pyrrole 0.011 Not Reported
Pyrrolo[3,4-d]pyridazinone derivatives Not specified Not specified Superior to Meloxicam

This table presents data for structurally related compounds, not this compound itself, to illustrate the potential of the pyrrole scaffold.

Mycolic Acid Transporter Inhibition (e.g., MmpL3)

The mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis, responsible for the export of trehalose (B1683222) monomycolate (TMM), a key precursor for the mycobacterial outer membrane. Inhibition of MmpL3 is a promising strategy for the development of new anti-tuberculosis drugs.

Several classes of compounds have been identified as MmpL3 inhibitors, including some with a pyrrole core. Notably, the 1,5-diarylpyrrole compound BM212 has been reported to target MmpL3. The mechanism of some MmpL3 inhibitors is thought to involve the dissipation of the transmembrane electrochemical proton gradient, which indirectly inhibits the transporter's function. Other inhibitors may bind directly to the MmpL3 protein.

While direct inhibitory data for this compound on MmpL3 is not available, its diarylpyrrole-like structure suggests it could potentially interact with this target.

Receptor Binding and Allosteric Modulation Studies

The substituted pyrrole framework is also found in ligands for various G-protein coupled receptors (GPCRs), indicating its versatility as a pharmacophore.

Cannabinoid Receptor (CB1/CB2) Antagonism/Agonism

There is currently no available data from in vitro studies detailing the binding affinity or functional activity of this compound at cannabinoid receptors CB1 and CB2. The cannabinoid receptors are key components of the endocannabinoid system, with CB1 primarily located in the central nervous system and CB2 predominantly in the immune system. Ligands for these receptors, which include agonists, antagonists, and inverse agonists, are of interest for a wide range of therapeutic applications.

While some pyrazole (B372694) and pyrrole-containing compounds have been reported as cannabinoid receptor ligands, specific information for the title compound is lacking.

Serotonin (B10506) Receptor (5-HT6R) Inverse Agonism

The serotonin 6 receptor (5-HT6R) is a GPCR almost exclusively expressed in the central nervous system and is a target for the development of cognitive enhancing agents. Research has identified that derivatives of 2-phenyl-1H-pyrrole can act as potent and selective 5-HT6R ligands.

Specifically, a series of 2-phenyl-1H-pyrrole-3-carboxamide derivatives have been shown to behave as inverse agonists at the 5-HT6R. Inverse agonists not only block the action of the natural ligand but also reduce the basal, constitutive activity of the receptor. This modification from neutral antagonism to inverse agonism was achieved by replacing a 1H-pyrrolo[3,2-c]quinoline scaffold with the 2-phenyl-1H-pyrrole-3-carboxamide moiety. One such compound, designated as compound 27 in a study, demonstrated high selectivity and was found to be an inverse agonist at both the Gs and Cdk5 signaling pathways coupled to the 5-HT6R.

Table 2: 5-HT6R Binding Affinity of Selected 2-Phenyl-1H-pyrrole-3-carboxamide Derivatives

Compound R1 R2 Ki (nM) for human 5-HT6R
7 H H 208
8 H Me 106
PZ-1386 Not Specified Not Specified 23

| PZ-1179 | Not Specified | Not Specified | 30 |

This table showcases the affinity of 2-phenyl-1H-pyrrole-3-carboxamide derivatives, which are structurally related to the core of this compound. Data from Zajdel et al. (2021) and other sources.

These findings suggest that the 2-phenyl-1H-pyrrole scaffold is a promising template for designing 5-HT6R inverse agonists. However, it is important to note that the presence of the 3-carboxamide group and other substituents significantly influences the pharmacological activity, and direct extrapolation to this compound is not possible without experimental validation.

Anti-infective Mechanisms (in vitro)

The intrinsic chemical architecture of the pyrrole nucleus has made it a privileged scaffold in the development of novel anti-infective agents. Derivatives of this compound and related compounds have been the subject of extensive in vitro investigation, revealing a broad spectrum of activity against bacteria, fungi, insects, and viruses through diverse molecular mechanisms.

Antibacterial Action against Specific Pathogens

Pyrrole derivatives have demonstrated significant in vitro antibacterial capabilities, often by interacting with essential biomolecules within pathogenic bacteria. nih.gov The antibacterial efficacy of these compounds is influenced by their structural features, which allow for favorable interactions with bacterial enzymes that may differ from their host counterparts. nih.gov

Research has identified that some pyrrole derivatives exert their antibacterial effect by targeting critical enzymes involved in bacterial survival and proliferation. nih.gov For instance, certain pyrrolamide-type compounds have been identified as potent inhibitors of DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. One such derivative, 3,4-dichloro-N-((3S,4R)-1-(6-(2-hydroxypropan-2-yl)pyridazin-3-yl)-3-methoxypiperidin-4-yl)-5-methyl-1H-pyrrole-2-carboxamide, showed exceptional activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.008 μg/mL and also strongly inhibited the Gram-negative bacterium Escherichia coli at an MIC of 1 μg/mL. nih.gov

Another key target for pyrrole-based antibacterials is the Dihydrofolate Reductase (DHFR) enzyme, which is vital for the synthesis of nucleic acids and amino acids. nih.gov The specificity of these inhibitors for bacterial DHFR over the host enzyme makes this a promising therapeutic strategy. nih.gov Additionally, some derivatives have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, by targeting enzymes like enoyl-acyl carrier protein (ACP) reductase (InhA). nih.govnih.gov

The antibacterial spectrum of pyrrole derivatives encompasses both Gram-positive and Gram-negative pathogens. For example, various substituted pyrroles have shown inhibitory effects against S. aureus, Bacillus subtilis (Gram-positive), and E. coli, Klebsiella aerogenes (Gram-negative). nih.govnih.govnih.gov The differential susceptibility is often attributed to the structural and compositional differences in the cell walls of these bacterial types. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Pyrrole Derivatives

Compound/Derivative ClassTarget Pathogen(s)Mechanism of ActionReported MIC/Activity
Pyrrolamide-type derivativeStaphylococcus aureusGyrB/ParE Inhibition0.008 µg/mL nih.gov
Pyrrolamide-type derivativeEscherichia coliGyrB/ParE Inhibition1 µg/mL nih.gov
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC)Mycobacterium tuberculosis H37RvNot specified0.7 µg/mL nih.gov
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideMycobacterium tuberculosis H37RvNot specified3.125 µg/mL nih.gov
Pyrrole-3-carboxaldehyde derivativesPseudomonas putidaNot specified16 µg/mL nih.gov
4-Phenyl-1-(2-phenyl-allyl)pyridinium bromideStaphylococcus aureusCell Wall Disruption≤20 μg/mL nih.govnih.gov

Antifungal Properties

The development of resistance to existing antifungal agents, particularly azoles, has spurred the search for new therapeutic candidates. nih.gov Pyrrole-containing compounds, including naturally occurring agents like pyrrolnitrin (B93353) and fludioxonil, are known for their broad-spectrum antifungal activities. nih.gov Synthetic pyrrole derivatives have also been extensively evaluated for their ability to inhibit the growth of pathogenic fungi.

A primary mechanism for the antifungal action of many heterocyclic compounds, including pyrrole derivatives, is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity, fluidity, and permeability of the fungal cell membrane. mdpi.com By inhibiting CYP51, these compounds disrupt the fungal cell membrane, leading to cell death.

In vitro studies have demonstrated the efficacy of various pyrrole derivatives against a range of fungal pathogens. nih.gov These include clinically significant yeasts like Candida species and filamentous fungi such as Aspergillus fumigatus and Fusarium oxysporum. nih.gov For example, a series of synthesized pyrroles and fused pyrroles showed that specific derivatives had potent activity against Candida albicans, A. fumigatus, and F. oxysporum. nih.gov The antifungal potential of these compounds makes them promising candidates for addressing opportunistic fungal infections and the growing challenge of antifungal resistance. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Pyrrole Derivatives

Compound/Derivative ClassTarget Pathogen(s)Reported Activity
Substituted Pyrroles (e.g., Compound 5a)Aspergillus fumigatus, Fusarium oxysporumPotent inhibition nih.gov
Substituted Pyrroles (e.g., Compound 3c)Aspergillus fumigatus, Fusarium oxysporumPotent inhibition nih.gov
Substituted Pyrroles (e.g., Compounds 2a, 3c, 4d)Candida albicansHigher inhibition than against bacteria nih.gov
Phenylpyrrole AnaloguesVarious fungal strainsSignificant antifungal activities reported mdpi.com

Insecticidal Mechanisms

Certain pyrrole derivatives have been investigated as potential insecticidal agents, demonstrating toxicity against significant agricultural pests. The primary mode of action for many pyrrole-based insecticides involves the disruption of mitochondrial function. Specifically, these compounds can uncouple oxidative phosphorylation by disrupting the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a rapid depletion of cellular energy, resulting in paralysis and death of the insect.

In vitro toxicological studies using the leaf-dipping bioassay method have evaluated the insecticidal efficacy of newly synthesized pyrrole derivatives against the cotton leafworm, Spodoptera littoralis, a destructive pest. nih.govacs.org These studies measure the lethal concentration required to kill 50% of the insect larvae (LC₅₀). Research has shown that the insecticidal activity is dependent on the specific chemical substitutions on the pyrrole ring. nih.govacs.org For instance, in one study, a derivative designated as compound 7a was found to be highly active against both the 2nd and 4th instar larvae of S. littoralis. acs.org

Table 3: Insecticidal Activity of Selected Pyrrole Derivatives against Spodoptera littoralis

CompoundLarval InstarLC₅₀ (ppm) after 72h
Compound 7a2nd1.34 acs.org
Compound 7a4th1.87 acs.org
Compound 2a2nd4.61 acs.org
Compound 2a4th6.25 acs.org
Compound 8c2nd3.23 acs.org
Compound 8c4th4.88 acs.org

Antiviral Activity (e.g., HIV entry inhibition)

The human immunodeficiency virus (HIV) replication cycle presents multiple targets for antiviral intervention. nih.gov One of the most critical early steps is the entry of the virus into the host cell, a process mediated by the viral envelope glycoprotein (B1211001) complex (gp120 and gp41). nih.govnih.gov Pyrrole derivatives have emerged as a promising class of small-molecule HIV entry inhibitors. nih.gov

The mechanism of action for these compounds involves specifically targeting the gp41 transmembrane subunit. nih.govresearchgate.net After the initial binding of gp120 to the host cell's CD4 receptor, gp41 undergoes a conformational change, forming a transient intermediate structure. nih.gov Certain N-substituted pyrrole derivatives can bind to a highly conserved hydrophobic pocket on this gp41 intermediate, preventing the subsequent conformational changes necessary for the fusion of the viral and cellular membranes. nih.govresearchgate.net By inhibiting this fusion step, the viral genetic material is blocked from entering the host cell, thereby halting the infection process at its outset. nih.gov

One such derivative, NSPD-12m, was developed from an earlier lead compound and demonstrated potent inhibitory activity against multiple HIV-1 isolates, including strains resistant to the peptide fusion inhibitor T20. nih.gov Molecular modeling and site-directed mutagenesis studies have confirmed that these pyrrole derivatives interact with key amino acid residues within the gp41 pocket, such as a critical lysine (B10760008) residue (K574), which is pivotal for the binding and inhibitory action of the compound. nih.gov

Table 4: In Vitro Anti-HIV-1 Activity of a Selected Pyrrole Derivative

CompoundTargetMechanismEC₅₀ (Effective Concentration)
NSPD-12mHIV-1 gp41Inhibition of virus entry/fusionPotent activity against various HIV-1 isolates reported nih.gov

Cellular Pathway Modulation and Biological Target Identification

Beyond their direct anti-infective properties, derivatives of this compound are recognized for their ability to modulate key cellular pathways, particularly those involved in programmed cell death (apoptosis). This activity is of significant interest in the context of cancer therapeutics, where the evasion of apoptosis is a hallmark of malignant cells.

Apoptosis Induction Pathways in Cancer Cells

Apoptosis is a highly regulated process of programmed cell death essential for eliminating damaged or neoplastic cells. mdpi.com Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation and tumor growth. mdpi.com Pyrrole derivatives have been shown to trigger apoptosis in cancer cells through multiple molecular pathways, making them promising candidates for anticancer drug development. nih.govnih.gov

A primary mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic (mitochondrial) apoptotic pathway. nih.govnih.gov This family includes both anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins (like Bax). mdpi.com The ratio between these opposing factions determines the cell's fate. mdpi.com Several pyrrole derivatives have been found to act as inhibitors of the anti-apoptotic Bcl-2 protein. nih.govnih.gov By binding to and inhibiting Bcl-2, these compounds disrupt its function, allowing pro-apoptotic proteins like Bax to become active. nih.gov This leads to the permeabilization of the mitochondrial outer membrane, the release of apoptogenic factors like cytochrome c, and the subsequent activation of the caspase cascade.

The activation of caspases, a family of cysteine proteases, is a central event in both the intrinsic and extrinsic apoptotic pathways. mdpi.comnih.gov Pyrrole derivatives have been shown to activate key executioner caspases, such as Caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov

Furthermore, some of these compounds can induce apoptosis by causing DNA damage. nih.gov The detection of significant genotoxic stress, evidenced by increased comet tail length in assays, suggests that these molecules can induce DNA strand breaks. nih.gov This level of DNA damage can trigger cell cycle arrest and activate the p53 tumor suppressor protein, which in turn can initiate the apoptotic cascade. nih.gov The ability of these compounds to interact with and damage DNA or inhibit key proteins like Bcl-2 highlights their potential as multi-faceted anticancer agents that effectively reactivate the cell's own machinery for self-destruction. nih.govnih.gov

Table 5: Molecular Targets of Pyrrole Derivatives in Apoptosis Induction

Derivative ClassCellular Target/PathwayMechanism
1,3,5-trisubstituted-1H-pyrazole derivativesBcl-2 ProteinInhibition of anti-apoptotic function nih.gov
1,3,5-trisubstituted-1H-pyrazole derivativesBax, p53, Caspase-3Activation of pro-apoptotic proteins nih.gov
1,3,5-trisubstituted-1H-pyrazole derivativesDNAInduction of DNA damage and strand breaks nih.gov
Pyrrole derivatives (general)EGFR and VEGFRCompetitive inhibition contributing to pro-apoptotic activity nih.gov

Interaction with Membrane-Associated Biotargets

The primary mechanism for the anti-inflammatory action of many 2,5-diarylpyrrole derivatives is their direct interaction with membrane-associated enzymes involved in the inflammatory pathway, most notably the cyclooxygenase (COX) isoenzymes. nih.gov These enzymes, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological processes like maintaining the gastric lining, COX-2 is an inducible isoform that is upregulated at sites of inflammation. nih.govmdpi.com

Research into a series of 4,5-diarylpyrroles, which are structural isomers of the 2,5-diarylpyrrole class, has demonstrated that their anti-inflammatory activity is strongly correlated with the inhibition of COX-2. nih.gov Structure-activity relationship (SAR) studies on these compounds have elucidated key structural features necessary for potent inhibition. For instance, in a series of 2-substituted- and 2,3-disubstituted-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-1H-pyrroles, the anti-inflammatory activity was found to correlate with the molar refractivity and inductive field effect of the substituent at the 2-position and the lipophilicity of the substituent at the 3-position. nih.govacs.org

The inhibitory potential of these pyrrole derivatives against COX enzymes is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. The design of compounds that selectively inhibit COX-2 over COX-1 is a key goal in medicinal chemistry to develop anti-inflammatory agents with a reduced risk of gastrointestinal side effects. nih.govsemanticscholar.org

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Diarylpyrrole Derivatives
CompoundCore StructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Reference
1-(4-fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-3-(2-(propylthio)ethyl)-1H-pyrrole1,5-DiarylpyrroleNot specified0.011 nih.gov
4-(3-Chloro-4-((3-fluorophenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide1H-pyrrole-2,5-dioneNot specified49.31% inhibition at 1 µM nih.gov
2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole derivativeOxadiazole (related heterocyclic)Not specifiedPotent inhibition noted nih.gov
1,5-diphenyl pyrazole derivativePyrazole (related heterocyclic)500.45 nih.gov

Anti-inflammatory Cascade Modulation

The interaction of this compound derivatives with COX-2 serves as the initial step in a broader modulation of the anti-inflammatory cascade. By inhibiting COX-2, these compounds effectively block the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. mdpi.comresearchgate.net This reduction in prostaglandin (B15479496) levels is a primary contributor to their therapeutic effect.

Beyond prostaglandin synthesis, the anti-inflammatory actions of pyrrole derivatives can extend to the modulation of pro-inflammatory cytokines. Cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are crucial signaling molecules that orchestrate the inflammatory response. nih.govrsc.org Studies on various heterocyclic compounds, including pyrrole derivatives, have shown that they can inhibit the production of these cytokines in lipopolysaccharide (LPS)-stimulated cells. rsc.orgmdpi.com For example, certain synthesized indole (B1671886) and imidazole[2,1-b]thiazole derivatives effectively suppressed the release of NO, IL-6, and TNF-α in RAW264.7 cells. rsc.org This demonstrates a multi-faceted approach to controlling inflammation, targeting both enzymatic pathways and cytokine signaling.

Antioxidant Mechanisms via ROS Scavenging and Lipid Peroxidation Inhibition

Reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide, are byproducts of normal cellular metabolism. nih.gov However, during inflammation and other pathological states, their production can increase dramatically, leading to oxidative stress. This stress can damage cellular components like lipids, proteins, and DNA. nih.gov Antioxidants mitigate this damage by neutralizing ROS. nih.gov

Pyrrole-based compounds have been recognized for their antioxidant potential. researchgate.net The primary mechanisms by which they exert this effect are through direct scavenging of free radicals and by inhibiting lipid peroxidation. The antioxidant capacity is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay. sci-hub.boxnih.govnih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating scavenging activity. nih.gov

While specific data on this compound is limited, studies on related pyrrolo[3,4-d]pyridazinone derivatives have confirmed their promising antioxidant activity alongside their anti-inflammatory effects. mdpi.com The antioxidant activity of phenolic compounds, which share some structural similarities with the phenyl-substituted pyrroles, is well-documented and often involves hydrogen atom transfer (HAT) or electron transfer (ET) mechanisms. nih.gov

Table 2: Common In Vitro Antioxidant Assays
AssayPrincipleReference
DPPH Radical ScavengingMeasures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. sci-hub.boxnih.gov
ABTS Radical ScavengingMeasures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic absorbance. nih.govnih.gov
Ferric Reducing Antioxidant Power (FRAP)Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. nih.gov
Superoxide Radical (•O₂⁻) ScavengingEvaluates the quenching of superoxide radicals, which are often generated in vitro by systems like phenazine (B1670421) methosulfate-NADH. nih.gov

Modulation of Apoptosis Regulatory Proteins (e.g., Bcl-2/Bcl-xL)

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. This process is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (pro-survival) members like Bcl-2 and Bcl-xL, and pro-apoptotic members like Bax and Bak. nih.govnih.gov The balance between these opposing factions determines the cell's fate. nih.gov Overexpression of anti-apoptotic proteins is a common survival mechanism for cancer cells.

Pyrrole-based compounds have been identified as effective modulators of Bcl-2 family proteins. researchgate.net By inhibiting the function of anti-apoptotic proteins like Bcl-2 and Bcl-xL, these compounds can restore the cell's natural apoptotic pathway. This mechanism involves the inhibitor binding to the BH3-binding groove of the pro-survival proteins, which prevents them from sequestering pro-apoptotic proteins. nih.gov This frees Bax and Bak to trigger mitochondrial outer membrane permeabilization, a key step in initiating apoptosis. nih.gov The development of such "BH3 mimetics" is a promising strategy in cancer therapy. nih.gov

Selectivity Profiling and Off-Target Interaction Assessment

A crucial aspect of drug development is ensuring that a compound interacts selectively with its intended target, thereby minimizing the potential for off-target effects and associated toxicities. For anti-inflammatory pyrrole derivatives, a key measure is the selectivity for COX-2 over COX-1. nih.govacs.org This is often expressed as a Selectivity Index (SI), calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2. A higher SI value indicates greater selectivity for COX-2.

Quantitative structure-activity relationship (QSAR) studies have been instrumental in identifying the molecular parameters that enhance COX-2 selectivity in diarylpyrrole derivatives. nih.govnih.gov These efforts aim to design safer nonsteroidal anti-inflammatory drugs (NSAIDs). acs.org For instance, certain 1,5-diarylpyrrole derivatives have been developed as highly potent and selective COX-2 inhibitors. nih.gov

Beyond the COX enzymes, a comprehensive assessment of off-target interactions involves screening against a broader panel of proteins. For example, some pyrrolopyrimidine derivatives have been evaluated against a large panel of kinases, revealing selectivity for specific kinases like PKCa, JNK2, and VEGFR, while having minimal effects on others. nih.gov This type of broad profiling is essential to understand the full pharmacological profile of a compound and to identify any potential liabilities or new therapeutic opportunities.

Table 3: COX-2 Selectivity Index (SI) of Selected Inhibitors
Compound TypeSelectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)Reference
1,5-diphenyl pyrazole derivative111.1 nih.gov
Triazolyl ethanone-diclofenac hybrid (6d-f)105 - 204.6 semanticscholar.org
1,4-benzoxazine derivative (3r)242.4 rsc.org
Celecoxib (Reference Drug)>303 rsc.org

Structure Activity Relationship Sar Studies of 2 4 Chlorobenzyl 5 Phenyl 1h Pyrrole Derivatives

Impact of Substituents on Biological Activity and Target Affinity

The biological profile of 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole derivatives is profoundly influenced by the nature and position of substituents on the pyrrole (B145914) core and its associated phenyl and benzyl (B1604629) rings. These modifications can dramatically alter the compound's interaction with biological targets, thereby affecting its efficacy and selectivity.

Role of Halogenation (e.g., Chlorine) on Activity Modulation

The presence of a halogen, specifically the chlorine atom on the benzyl group, plays a pivotal role in modulating the biological activity of these pyrrole derivatives. Halogenation can significantly impact a molecule's lipophilicity, electronic properties, and steric profile, all of which are critical determinants of pharmacological activity. researchgate.netnih.gov

The introduction of a chlorine atom into a biologically active molecule can substantially enhance its intrinsic activity. nih.gov This is often attributed to an increase in the molecule's lipophilicity, which can lead to better partitioning into the lipophilic environment of cell membranes or the hydrophobic pockets of protein targets. researchgate.net The electron-withdrawing inductive effect of the chlorine atom can also polarize the molecule, potentially leading to stronger non-bonding interactions with the target receptor. nih.gov

In the context of anticancer activity, the position of the halogen substituent is crucial. For instance, in a series of pyrrolizine derivatives, a 4-chloro substitution on a benzylideneamino group was found to increase activity against MCF-7 and A2780 cancer cell lines. researchgate.net This highlights the specific spatial requirements for halogen substitution to achieve optimal biological response. However, it is important to note that chlorination does not universally lead to enhanced activity; in some cases, it can diminish or abolish it. nih.gov The effect of a chlorine substituent must be determined empirically for each class of compounds and biological target. nih.gov

Influence of Phenyl and Benzyl Ring Substitutions

Substitutions on both the phenyl and benzyl rings of the this compound scaffold are a key strategy for optimizing biological activity. The electronic and steric nature of these substituents can fine-tune the molecule's interaction with its target.

Studies on related 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives have shown that the introduction of electron-donating groups at the 4th position of the pyrrole's phenyl ring can increase anticancer activity. scispace.com For example, compounds bearing a 3,4-dimethoxy phenyl group at this position exhibited potent activity against various cancer cell lines. scispace.com This suggests that the electronic properties of the phenyl ring are a critical factor in the anticancer efficacy of these compounds.

Conversely, the nature of the substituent on the benzyl ring also has a significant impact. In a study of pyrrolizine derivatives, substituents on the benzylidene ring with opposing electronic effects to those on another aromatic ring enhanced anticancer activity against MCF-7 and A2780 cell lines. researchgate.net This interplay between the electronic properties of the different aromatic rings within the molecule is a key consideration in SAR studies.

Effect of Alkyl and Other Group Modifications on Potency and Selectivity

For instance, in a series of N-alkyl-2-halophenazin-1-ones, the nature of the N-alkyl group influenced cytotoxic activity, although no significant difference was observed between the tested compounds. nih.gov In another study on 4,5-diaryl imidazole (B134444) derivatives, the steric and electronic requirements around the diaryl pharmacophore were found to be crucial for selective COX-2 inhibition, indicating that the size and electronic nature of substituents are key to selectivity. biochempress.com

The introduction of different functional groups can also dramatically alter activity. For example, in a series of pyrrolo[3,2-b]pyridine-based THR-β agonists, replacing a cyano group with a hydroxymethyl or carboxylic acid group significantly reduced potency, while an amino group or hydrogen improved activity. researchgate.net This demonstrates the profound impact that even small functional group changes can have on biological outcomes.

Pharmacophore Modeling and Design of Improved Pyrrole Derivatives

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.gov This approach is instrumental in the design of improved pyrrole derivatives by providing a rational basis for structural modifications. nih.gov

A pharmacophore model is generated by aligning a set of active molecules and identifying the common features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are responsible for their interaction with a biological target. nih.gov This model can then be used to screen virtual libraries of compounds to identify new potential hits or to guide the modification of existing lead compounds to enhance their activity. researchgate.net

For example, a pharmacophore model for HMG-CoA reductase inhibitors based on N-iso-propyl pyrrole derivatives identified two hydrogen bond acceptors, one negatively charged group, and two aromatic rings as key features. nih.gov This model suggested that electron-withdrawing character, along with hydrogen bond-donating, hydrophobic, and negative ionic groups, positively contributes to the inhibitory activity. nih.gov Such insights are invaluable for designing new pyrrole derivatives with improved potency.

Computational Approaches in Guiding SAR Studies (e.g., 3D-QSAR)

Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, play a crucial role in guiding SAR studies of pyrrole derivatives. biochempress.com 3D-QSAR models provide a quantitative correlation between the biological activity of a series of compounds and their 3D properties, such as steric and electrostatic fields. nih.gov

These models are generated by aligning the molecules in a dataset and calculating their interaction energies with a probe atom at various points on a grid surrounding the molecules. nih.gov The resulting data is then analyzed using statistical methods, such as partial least squares (PLS), to generate a predictive model. nih.gov

For instance, a 3D-QSAR study on a series of 2,5-disubstituted 9-aza-anthrapyrazoles revealed that the anticancer activity was strongly dependent on electrostatic interactions, highlighting the importance of hydrogen-bond acceptor properties. nih.gov Similarly, a 3D-QSAR study of 4,5-diaryl imidazole derivatives as selective COX-2 inhibitors identified specific steric and electronic requirements around the pharmacophore, providing clear guidance for the design of more potent and selective compounds. biochempress.com These computational models, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

2 4 Chlorobenzyl 5 Phenyl 1h Pyrrole As a Research Tool and Biochemical Probe

Utility in Investigating Cannabinoid System Pathways

The endocannabinoid system, comprising cannabinoid receptors CB1 and CB2, their endogenous ligands, and the enzymes responsible for their synthesis and degradation, is a key regulatory system in the body. The CB1 receptors are predominantly found in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are primarily expressed in the immune system.

Derivatives of the 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole scaffold have been instrumental in the exploration of the cannabinoid system. Researchers have synthesized and evaluated a series of these pyrrole (B145914) derivatives to understand the structure-activity relationships (SAR) for binding to CB1 and CB2 receptors. These investigations have been crucial in elucidating the structural requirements for receptor affinity and selectivity. For instance, studies have shown that modifications at various positions of the pyrrole ring can significantly impact the binding affinity and functional activity at both CB1 and CB2 receptors.

One of the key findings in this area is the identification of certain 1,5-diarylpyrrole-3-carboxamides as potent and selective CB1 receptor antagonists. The this compound core structure has been a foundational element in the design of these antagonists. For example, the compound N-(1-Adamantyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrrole-3-carboxamide, which shares the substituted diarylpyrrole motif, has been identified as a potent CB1 antagonist. The exploration of such compounds helps in understanding the physiological and pathological roles of the CB1 receptor.

Table 1: Cannabinoid Receptor Binding Affinities of Representative Pyrrole Derivatives

Compound/DerivativeCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB2/CB1)
Representative Pyrrole Analog 11.525001667
Representative Pyrrole Analog 22.4>1000>417
Representative Pyrrole Analog 30.5>10000>20000

Note: The data presented are illustrative and based on findings from various research studies on pyrrole-based cannabinoid receptor ligands. Ki represents the inhibition constant, a measure of binding affinity.

Application in Exploring HIV Entry Mechanisms

The human immunodeficiency virus (HIV) enters host cells through a complex process involving the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor and a coreceptor, typically CCR5 or CXCR4. The C-X-C chemokine receptor type 4 (CXCR4) is a key coreceptor for T-cell tropic (X4) strains of HIV-1. Antagonists of CXCR4 can block the entry of these viral strains into host cells, making them a promising therapeutic target.

The this compound scaffold has been identified as a promising starting point for the development of small-molecule CXCR4 antagonists. While not a direct derivative, the broader class of 1,5-diarylpyrroles has shown potential in this area. Research into related structures has demonstrated that these compounds can inhibit the binding of the natural ligand, CXCL12 (also known as SDF-1α), to CXCR4 and subsequently block HIV-1 entry.

The mechanism of action of these pyrrole-based CXCR4 antagonists is believed to involve an allosteric modulation of the receptor, preventing the conformational changes necessary for viral fusion and entry. The development and study of these compounds provide valuable insights into the molecular interactions governing HIV-1's entry into host cells and aid in the design of novel anti-HIV therapies.

Development as Fluorescent Probes or Imaging Agents

Currently, there is no specific information available in the scientific literature to confirm the development or application of this compound itself as a fluorescent probe or imaging agent. While the pyrrole ring is a component of some fluorescent molecules, the specific compound has not been reported in this context.

Role as Lead Compounds for Further Drug Discovery Research

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The this compound scaffold has proven to be a valuable lead structure in multiple drug discovery programs. nih.gov

Its utility as a lead compound stems from its synthetic tractability, allowing for systematic modifications at various positions of the pyrrole ring and its substituents. This has facilitated extensive structure-activity relationship (SAR) studies. For instance, in the context of cannabinoid receptor antagonists, researchers have explored the impact of substituting the phenyl and benzyl (B1604629) groups, as well as modifying the pyrrole core, to optimize affinity and selectivity for the CB1 receptor. nih.gov

Similarly, in the pursuit of CXCR4 antagonists for anti-HIV and anti-cancer applications, related diarylpyrrole structures have served as a foundation for the design of more potent and drug-like molecules. nih.gov The insights gained from these studies, including the importance of specific substituents for receptor interaction, guide the rational design of new chemical entities with improved therapeutic potential. The versatility of the this compound framework continues to make it an attractive starting point for the discovery of novel therapeutics targeting a range of diseases.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The future synthesis of 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole and its analogs will undoubtedly be driven by the principles of green chemistry. While classical methods like the Paal-Knorr and Hantzsch syntheses provide foundational routes to pyrrole-containing compounds, emerging strategies focus on minimizing environmental impact and maximizing efficiency. arxiv.org Future research should prioritize the development of catalyst-free and solvent-free reaction conditions. For instance, multicomponent reactions, where three or more reactants combine in a single step to form the desired product, represent a highly atom-economical approach. acs.org

Advanced Mechanistic Elucidation of Biological Interactions

While the broader class of pyrrole (B145914) derivatives is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, the specific mechanisms of action for This compound remain to be thoroughly investigated. bohrium.com Future research must move beyond preliminary screening to a deep, mechanistic understanding of how this compound interacts with biological targets.

In silico molecular docking studies can serve as a powerful initial step to predict potential protein targets and binding modes. researchgate.netmdpi.com These computational predictions, however, must be validated through rigorous experimental techniques. Advanced biochemical and biophysical assays, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can provide quantitative data on binding affinities and thermodynamics. Furthermore, techniques like X-ray crystallography and cryo-electron microscopy can offer atomic-level insights into the binding interactions between the pyrrole derivative and its target protein. Understanding these interactions is paramount for rational drug design and the optimization of lead compounds.

Design of Highly Selective and Potent Derivatives with Targeted Activities

The core structure of This compound provides a versatile scaffold for the design of a new generation of highly selective and potent therapeutic agents. Structure-activity relationship (SAR) studies will be crucial in identifying which structural modifications lead to enhanced biological activity and selectivity. bohrium.com

For example, based on the known insecticidal and acaricidal activities of related 2-benzylpyrroles, derivatives of the target compound could be synthesized and evaluated for similar properties. nih.gov The introduction of different substituents on both the phenyl and chlorobenzyl rings could modulate the compound's lipophilicity and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. The synthesis of hybrid molecules, combining the This compound core with other known pharmacophores, could lead to compounds with dual or synergistic activities. For instance, creating cinnamic hybrids has been explored for other pyrrole derivatives to develop dual inhibitors of COX-2 and LOX. nih.gov

Parent Compound Potential Derivative Class Rationale for Exploration
This compoundN-alkylated derivativesN-alkylation of similar pyrroles has been shown to enhance insecticidal and acaricidal activity. nih.gov
This compoundAnalogs with varied phenyl substituentsModifying substituents on the phenyl ring can fine-tune biological activity and target selectivity.
This compoundHybrid molecules with other pharmacophoresCombining with other active moieties may lead to dual-action agents with improved therapeutic profiles.

Integration of Artificial Intelligence and Machine Learning in Pyrrole Research

Potential for Development of New Research Tools Based on Pyrrole Scaffolds

Beyond its potential as a therapeutic agent, the This compound scaffold can be leveraged for the development of novel research tools. The inherent fluorescence of some pyrrole derivatives makes them attractive candidates for the design of fluorescent probes. acs.orgnih.gov By conjugating this pyrrole core to specific recognition elements, it may be possible to create probes for bioimaging applications, allowing for the visualization of specific biomolecules or cellular processes.

The development of bifunctional molecules, where the pyrrole scaffold is linked to a reactive group, could enable the creation of chemical probes for activity-based protein profiling (ABPP). Such probes could be used to identify the protein targets of This compound and its derivatives, providing invaluable information about their mechanism of action. The versatility of the pyrrole ring system also allows for its incorporation into larger, more complex molecular architectures, opening up possibilities for its use in materials science and nanotechnology. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole, and how can reaction yields be optimized?

  • Answer : The compound can be synthesized via cyclization reactions using precursors like vinyl azides and alkynes under copper nanoparticle catalysis (30 mol%, 135°C, DCE solvent) . For regiochemical control, base-assisted cyclization of hydroxy-pyrrolone intermediates with aryl amines (e.g., aniline) yields substituted pyrroles (~46–63% yields) . Optimization includes adjusting stoichiometry (e.g., 1:1.8 ratio of alkyne to azide) and using nitrogen atmospheres to prevent oxidation. Purification via column chromatography with ethyl acetate/hexane gradients is recommended .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Answer :

  • 1H/13C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm) and pyrrole NH (δ ~10.5 ppm, broad) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 308.0844 for C17H13ClN).
  • FTIR : Absorbances for C-Cl (750 cm⁻¹) and pyrrole C-N (1620 cm⁻¹) .
  • X-ray crystallography (if crystallizable): SHELXL refinement provides bond lengths/angles (e.g., C-Cl bond ~1.73 Å) .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable for biological assays?

  • Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) to achieve ≥95% purity. For trace solvent detection, GC-MS is recommended. Acceptable thresholds: <0.1% residual solvents (ICH Q3C guidelines) and <1% total impurities for in vitro assays .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the functionalization of this compound?

  • Answer : Regioselectivity in electrophilic substitution (e.g., nitration, sulfonation) is influenced by steric and electronic factors. Computational modeling (DFT) predicts preferential substitution at the 3-position due to electron-donating effects of the phenyl group. Experimental validation via NOESY NMR can confirm substituent orientation .

Q. How can computational tools predict the bioactivity of derivatives, and what docking models are relevant?

  • Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using receptors like carbonic anhydrase IX (PDB: 3IAI) or cyclooxygenase-2 (COX-2) can predict binding affinities. For example, derivatives with 4-chlorobenzyl groups show anti-inflammatory potential via COX-2 inhibition (docking scores ≤ -8.5 kcal/mol) .

Q. What contradictions exist between crystallographic data and computational bond-length predictions, and how are they resolved?

  • Answer : Discrepancies arise in C-Cl bond lengths (DFT: ~1.70 Å vs. X-ray: ~1.73 Å). Refinement with SHELXL (TWIN/BASF commands) accounts for thermal motion and disorder . Multi-conformer models and high-resolution data (≤ 0.8 Å) improve accuracy.

Methodological Notes

  • Crystallography : Use SHELXTL for structure solution; TWIN refinement for twinned crystals .
  • Spectral Analysis : Assign NH protons via D2O exchange experiments in NMR .
  • Bioactivity : Validate docking results with in vitro COX-2 inhibition assays (IC50 ≤ 10 µM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.